Cas no 136415-74-2 (3-(quinolin-4-yl)propanal)

3-(Quinolin-4-yl)propanal is a versatile quinoline derivative featuring an aldehyde functional group at the terminal position of a propyl linker. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its quinoline core offers structural rigidity and electron-rich properties, facilitating applications in metal coordination chemistry and catalysis. The reactive aldehyde group enables further functionalization through condensation, reduction, or nucleophilic addition reactions. The compound's well-defined structure and stability under controlled conditions make it suitable for use in research and industrial processes requiring precise molecular modifications. Its synthetic utility is enhanced by compatibility with a range of reaction conditions.
3-(quinolin-4-yl)propanal structure
3-(quinolin-4-yl)propanal structure
Product name:3-(quinolin-4-yl)propanal
CAS No:136415-74-2
MF:C12H11NO
MW:185.22184
CID:1239500
PubChem ID:10103881

3-(quinolin-4-yl)propanal Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinepropanal
    • 3-(quinolin-4-yl)propanal
    • DB-138766
    • EN300-1847961
    • 136415-74-2
    • SCHEMBL2319949
    • AKOS014923163
    • Inchi: InChI=1S/C12H11NO/c14-9-3-4-10-7-8-13-12-6-2-1-5-11(10)12/h1-2,5-9H,3-4H2
    • InChI Key: SAHOBIBQRTZUGB-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=CC=N2)CCC=O

Computed Properties

  • Exact Mass: 185.08413
  • Monoisotopic Mass: 185.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96

3-(quinolin-4-yl)propanal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1847961-0.25g
3-(quinolin-4-yl)propanal
136415-74-2
0.25g
$708.0 2023-09-19
Enamine
EN300-1847961-0.5g
3-(quinolin-4-yl)propanal
136415-74-2
0.5g
$739.0 2023-09-19
Enamine
EN300-1847961-5.0g
3-(quinolin-4-yl)propanal
136415-74-2
5g
$3396.0 2023-06-02
Enamine
EN300-1847961-1.0g
3-(quinolin-4-yl)propanal
136415-74-2
1g
$1172.0 2023-06-02
Enamine
EN300-1847961-10.0g
3-(quinolin-4-yl)propanal
136415-74-2
10g
$5037.0 2023-06-02
Enamine
EN300-1847961-1g
3-(quinolin-4-yl)propanal
136415-74-2
1g
$770.0 2023-09-19
Enamine
EN300-1847961-5g
3-(quinolin-4-yl)propanal
136415-74-2
5g
$2235.0 2023-09-19
Enamine
EN300-1847961-2.5g
3-(quinolin-4-yl)propanal
136415-74-2
2.5g
$1509.0 2023-09-19
Enamine
EN300-1847961-10g
3-(quinolin-4-yl)propanal
136415-74-2
10g
$3315.0 2023-09-19
Enamine
EN300-1847961-0.05g
3-(quinolin-4-yl)propanal
136415-74-2
0.05g
$647.0 2023-09-19

Additional information on 3-(quinolin-4-yl)propanal

3-(Quinolin-4-yl)Propanal (CAS No: 136415-74-2)

3-(Quinolin-4-yl)Propanal, also known by its CAS number 136415-74-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of 3-(Quinolin-4-yl)Propanal consists of a quinoline ring system attached to a propanal group, making it a versatile molecule for further functionalization and exploration.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(Quinolin-4-yl)Propanal through various methodologies. One notable approach involves the use of palladium-catalyzed coupling reactions, which have been optimized to achieve high yields and selectivity. These methods not only facilitate the preparation of this compound but also pave the way for the exploration of its analogs with tailored properties. The ability to synthesize such compounds efficiently is crucial for their application in both academic research and industrial settings.

The biological activity of 3-(Quinolin-4-yl)Propanal has been a focal point of recent studies. Research indicates that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its antioxidant properties suggest that it could be utilized in combating oxidative stress-related disorders.

In the context of drug design, 3-(Quinolin-4-yl)Propanal serves as a valuable scaffold for the development of bioactive molecules. Its quinoline moiety is known to interact with various biological targets, including protein kinases and receptors, which are implicated in numerous diseases such as cancer, neurodegenerative disorders, and inflammation. By modifying the propanal group or introducing additional functional groups, researchers can fine-tune the compound's pharmacokinetic properties and enhance its therapeutic potential.

Moreover, 3-(Quinolin-4-yL)Propanal has shown promise in materials science applications. Its conjugated system and planar structure make it an attractive candidate for use in organic electronics and optoelectronic devices. Recent studies have explored its application as a component in light-emitting diodes (LEDs) and photovoltaic cells, where its electronic properties contribute to improved device performance.

From an environmental perspective, understanding the degradation pathways of 3-(Quinolin-4-yL)Propanal is essential for assessing its ecological impact. Research into its biodegradation under various conditions has revealed that it undergoes microbial transformation through hydrolysis and oxidation mechanisms. These findings are critical for ensuring sustainable practices in the synthesis and disposal of such compounds.

In conclusion, 3-(Quinolin-4-yL)Propanal (CAS No: 136415-74-) stands out as a multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and diverse biological activities make it a subject of ongoing research interest. As advancements in synthetic methods and biological screening continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial contexts.

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